molecular formula C16H20N2O2S2 B430856 4-ethyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 352661-02-0

4-ethyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430856
CAS No.: 352661-02-0
M. Wt: 336.5g/mol
InChI Key: BDGYYNQQDJPPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfanyl)-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano-thieno-pyrimidine core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in a suitable solvent such as xylene or toluene, with the addition of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-(allylsulfanyl)-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(allylsulfanyl)-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the allylsulfanyl group and the pyrano-thieno-pyrimidine core. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

352661-02-0

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5g/mol

IUPAC Name

4-ethyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C16H20N2O2S2/c1-5-7-21-15-17-13-12(14(19)18(15)6-2)10-8-16(3,4)20-9-11(10)22-13/h5H,1,6-9H2,2-4H3

InChI Key

BDGYYNQQDJPPRK-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CC(OC3)(C)C

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CC(OC3)(C)C

Origin of Product

United States

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